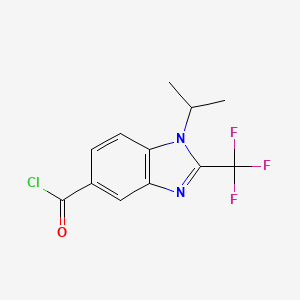

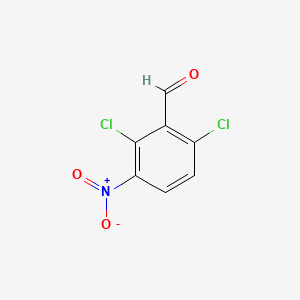

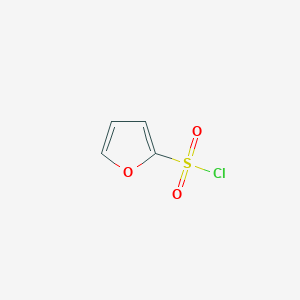

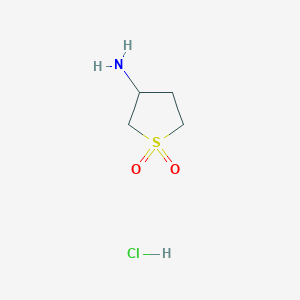

![molecular formula C10H12F3N3O2 B1306253 5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 876708-67-7](/img/structure/B1306253.png)

5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Overview of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold, a core structure related to 5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, is recognized for its wide range of medicinal properties. This privileged heterocycle has been extensively studied for its applications in drug discovery, showcasing a broad spectrum of activities including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. Significant advances have been made in understanding the structure-activity relationships (SAR) of this scaffold, leading to the development of lead compounds for various disease targets. Medicinal chemists continue to explore this scaffold for potential drug candidates, utilizing diverse synthetic strategies to create pyrazolo[1,5-a]pyrimidine derivatives that exhibit significant biological properties (Cherukupalli et al., 2017).

Role in Synthetic Chemistry

The chemistry of pyrazolo[1,5-a]pyrimidines extends beyond their biological applications, contributing to the development of new synthetic methodologies. For instance, the synthesis of pyrimido[4,5-b]quinolines from barbituric acid derivatives showcases the versatility of pyrazolo[1,5-a]pyrimidine-related compounds in organic synthesis. These efforts highlight the scaffold's potential in generating diverse molecular structures, which could have implications in various fields of chemical research, including the development of novel compounds with unique biological or physical properties (Nandha kumar et al., 2001).

Insights into Regio-Orientation

Understanding the regio-orientation and regioselectivity in the formation of pyrazolo[1,5-a]pyrimidines is crucial for advancing synthetic strategies and enhancing the biological activity of derived compounds. This knowledge aids in the precise design and synthesis of novel derivatives, offering pathways to optimize drug properties and efficacy. Such insights are foundational for medicinal chemistry, allowing for the targeted manipulation of molecular structures to achieve desired therapeutic outcomes (Mohamed & Mahmoud, 2019).

Properties

IUPAC Name |

5-ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O2/c1-2-5-3-7(10(11,12)13)16-8(15-5)6(4-14-16)9(17)18/h4-5,7,15H,2-3H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDGVFDRTAXEDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(N2C(=C(C=N2)C(=O)O)N1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-4-ylmethanamine](/img/structure/B1306193.png)